REACTION_CXSMILES
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[H-].[Na+].[CH3:3][CH:4]([OH:6])[CH3:5].[Br:7][C:8]1[CH:13]=[C:12](F)[CH:11]=[C:10]([Br:15])[CH:9]=1.C([O-])(O)=O.[Na+]>CN(C=O)C>[Br:7][C:8]1[CH:13]=[C:12]([O:6][CH:4]([CH3:5])[CH3:3])[CH:11]=[C:10]([Br:15])[CH:9]=1 |f:0.1,4.5|
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Name
|
|
Quantity
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1.98 mL
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Type
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reactant
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Smiles
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BrC1=CC(=CC(=C1)F)Br
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for 15 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 16 h at room temperature
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Duration
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16 h
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Type
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EXTRACTION
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Details
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the crude product was extracted with Et2O (2 times)
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Type
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WASH
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Details
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the organic layer was washed with a saturated solution of NaHCO3 (3 times)
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Type
|
DRY_WITH_MATERIAL
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Details
|
with a saturated solution of NaCl, dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
to give I-a as yellow oil in quantitative yield
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC(=C1)OC(C)C)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |